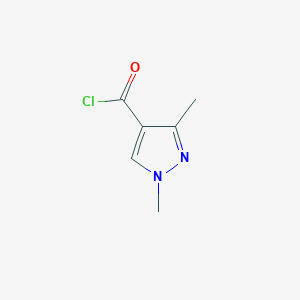

1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,3-dimethylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-5(6(7)10)3-9(2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXIVMYOLYCNMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390244 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113100-61-1 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride, a key building block in the development of various pharmaceutical and agrochemical compounds. This document details the synthetic pathway starting from readily available materials, outlines precise experimental protocols, and presents a thorough characterization of the target molecule.

Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, from ethyl acetoacetate, triethyl orthoformate, and methylhydrazine. The subsequent step is the conversion of the carboxylic acid to the corresponding acyl chloride using a chlorinating agent.

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride, a key building block in the synthesis of complex organic molecules. It covers its chemical identity, properties, synthesis, applications, and safety protocols, tailored for professionals in chemical research and pharmaceutical development.

Chemical Identity and Core Properties

This compound is a heterocyclic compound widely utilized as a reactive intermediate in organic synthesis.[1] Its structure features a pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with two methyl groups and a reactive carbonyl chloride moiety.

Chemical Structure:

The structure consists of a 1,3-dimethylated pyrazole ring with a carbonyl chloride group at the 4-position.

Table 1: Chemical Identifiers and Physical Properties

| Identifier | Value | Reference |

| CAS Number | 113100-61-1 | [1][2] |

| Molecular Formula | C₆H₇ClN₂O | [1][2] |

| Molecular Weight | 158.59 g/mol | [1][2] |

| IUPAC Name | 1,3-dimethylpyrazole-4-carbonyl chloride | [2] |

| SMILES | CC1=NN(C=C1C(=O)Cl)C | [1] |

| Appearance | Not specified, likely a solid | |

| Solubility | Soluble in acetone, insoluble in water.[1] | |

| Storage | Store at 2°C - 8°C.[1] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the chlorination of its corresponding carboxylic acid precursor, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. This transformation is a standard procedure in organic chemistry, typically employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

General Synthesis Workflow:

The diagram below illustrates the conversion of the carboxylic acid to the acyl chloride, a crucial step that activates the carboxyl group for subsequent reactions.

References

Navigating the Solubility Landscape of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its reactivity as an acyl chloride makes it a versatile reagent for introducing the 1,3-dimethylpyrazole-4-carboxamide moiety into various molecular scaffolds. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of synthetic intermediates and final products. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines experimental protocols for solubility determination, and presents a logical workflow for its application in synthetic chemistry.

Core Concepts: Solubility in Organic Solvents

The solubility of a compound is determined by the interplay of intermolecular forces between the solute and the solvent. For this compound, its polarity, hydrogen bonding capabilities, and molecular size are key determinants of its solubility profile.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and qualitative observations, we can infer its likely solubility behavior. The compound is known to be soluble in acetone and insoluble in water[1]. Acyl chlorides are also known to react with water, which would preclude the determination of a stable solubility value in aqueous media.

The following table summarizes the expected qualitative solubility in common organic solvents. It is important to note that these are estimations and should be experimentally verified for specific applications.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility |

| Acetone | C₃H₆O | 20.7 | Soluble[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Likely Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Likely Soluble |

| Acetonitrile | C₂H₃N | 37.5 | Likely Soluble |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Likely Soluble |

| Toluene | C₇H₈ | 2.4 | Sparingly Soluble to Insoluble |

| Hexane | C₆H₁₄ | 1.9 | Insoluble |

| Water | H₂O | 80.1 | Insoluble (reactive)[1] |

Note: The expected solubilities are based on general principles of "like dissolves like" and the known reactivity of acyl chlorides. Experimental verification is crucial.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following method is adapted from established principles of solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selection of anhydrous organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Anhydrous organic solvents (e.g., acetone, dichloromethane, tetrahydrofuran, acetonitrile, N,N-dimethylformamide, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific anhydrous organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary study can be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

-

Analysis:

-

Analyze the concentration of this compound in the diluted solutions using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the respective solvent.

-

-

Calculation of Solubility:

-

From the HPLC data and the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

-

Reporting:

-

Report the average solubility value and the standard deviation from at least three replicate experiments for each solvent.

-

Specify the temperature at which the solubility was determined.

-

Logical Workflow in a Synthetic Application

The solubility of this compound is a critical parameter in its application as a reagent in organic synthesis. A common application of such a compound is in the formation of amides, which are prevalent in many biologically active molecules. The following diagram illustrates a typical workflow for an amide coupling reaction.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, a systematic approach to its determination is feasible and highly recommended for its effective use in research and development. The provided experimental protocol offers a robust framework for generating this critical data. Understanding the solubility and reactivity of this versatile building block is essential for the successful synthesis of novel compounds with potential applications in medicine and agriculture. The logical workflow presented highlights the practical importance of solubility in the context of a common synthetic transformation, providing a guide for researchers in the field.

References

The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The notable success of pyrazole-containing drugs such as Celecoxib (a selective COX-2 inhibitor), Sildenafil (for erectile dysfunction), and several kinase inhibitors in oncology has cemented its importance in drug discovery.[1][4][5] This guide provides an in-depth review of the core synthetic strategies for constructing the pyrazole ring, focusing on methodologies, quantitative data, and experimental protocols relevant to researchers in the field.

Core Synthetic Strategies

The construction of the pyrazole ring predominantly relies on cyclocondensation reactions. These methods are versatile, allowing for the introduction of diverse substituents, which is crucial for tuning the pharmacological profile of the resulting derivatives.[6] The primary approaches include the reaction of a hydrazine derivative with a 1,3-difunctional compound, multicomponent reactions, and 1,3-dipolar cycloadditions.[2]

Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines

The most fundamental and widely used method for pyrazole synthesis is the Knorr synthesis, first reported in 1883.[3][6] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative, typically under acidic or basic conditions.[7][8]

The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[9][10] A critical aspect of this synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity, as the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[6][9]

General Reaction Scheme: R1, R2, R3, R4 = H, alkyl, aryl, etc.

Experimental Protocol: Synthesis of 1,3,5-substituted pyrazole via Nano-ZnO Catalysis [2][6]

This protocol describes an efficient and environmentally friendly approach using a nano-ZnO catalyst.

-

Materials: Phenylhydrazine (1 mmol), Ethyl acetoacetate (1 mmol), Nano-ZnO catalyst.

-

Procedure:

-

A mixture of phenylhydrazine and ethyl acetoacetate is prepared.

-

The nano-ZnO catalyst is added to the mixture.

-

The reaction is carried out under controlled, typically solvent-free or minimal solvent, conditions with heating.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This often involves filtering the catalyst and removing any solvent. The crude product is then purified, typically by recrystallization.

-

-

Advantages: This method boasts excellent yields (up to 95%), short reaction times, and a straightforward work-up procedure.[2][6]

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

Another classical and effective route involves the reaction of α,β-unsaturated aldehydes and ketones (including chalcones) with hydrazines.[11][12] This method first forms a pyrazoline intermediate via Michael addition, which is then oxidized to the corresponding aromatic pyrazole.[2]

General Reaction Scheme: R1, R2, R3, R4 = H, alkyl, aryl, etc.

Experimental Protocol: Synthesis of Pyrazoline from Chalcone and Hydrazine Hydrate [13][14]

-

Materials: Substituted chalcone (0.01 mol), hydrazine hydrate (0.01 mol), glacial acetic acid or formic acid (25 mL).

-

Procedure:

-

A mixture of the chalcone and hydrazine hydrate is refluxed in an acidic medium (e.g., acetic acid) for 6-8 hours.[12][13]

-

The reaction progress is monitored by TLC.[12]

-

After completion, the reaction mixture is cooled and poured into ice-cold water.[13]

-

The resulting precipitate (the pyrazoline or pyrazole product) is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[12][13]

-

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have gained significant popularity for synthesizing complex pyrazole derivatives in a single step, adhering to the principles of green chemistry by maximizing pot, atom, and step economy (PASE).[15][16] These reactions involve the combination of three or more starting materials in a one-pot synthesis.[15]

A common four-component reaction for synthesizing highly substituted pyrano[2,3-c]pyrazoles involves an aldehyde, malononitrile, a hydrazine, and a β-ketoester.[15][17]

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives [15]

-

Materials: Aromatic aldehyde (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), piperidine (5 mol%).

-

Procedure:

-

All reactants are mixed in an aqueous medium at room temperature.

-

Piperidine is added as a catalyst.

-

The mixture is stirred vigorously for approximately 20 minutes.

-

The product precipitates from the reaction mixture and is collected by filtration.

-

-

Advantages: This method is time-efficient, proceeds in an environmentally friendly aqueous medium, and results in high yields (85-93%).[15]

Quantitative Data Summary

The following tables summarize quantitative data for various pyrazole synthesis methods, allowing for easy comparison of their efficiency.

Table 1: Comparison of Catalysts and Conditions for Knorr-type Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Catalyst/Solvent | Time | Yield (%) | Reference |

| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO / Solvent-free | Short | 95% | [2][6] |

| 1,3-Diketones | Aryl hydrazines | AgOTf (1 mol%) / RT | 1 h | up to 99% | [6] |

| 1,3-Diketones | Hydrazine hydrochloride | Aprotic dipolar solvents | - | Good | [2] |

| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 1 h | 79% | [18][19] |

Table 2: Yields from Multicomponent Syntheses

| Reaction Type | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- |[15] | | Four-component | Aldehyde, Hydrazine, β-ketoester, Malononitrile | Piperidine / Water, RT | 20 min | 85-93% |[15] | | Four-component | Aldehyde, Dimedone, Pyrazolone, Et₂NH | Water, RT | 1-12 h | 40-78% |[15] | | Three-component | Aryl glyoxal, Aryl thioamide, Pyrazolone | HFIP / RT | 6 h | Good to Excellent |[20] | | Four-component | Aldehyde, Ethyl acetoacetate, Malononitrile, Hydrazine | Solar radiation / Catalyst-free | 3-4 min | High |[17] |

Signaling Pathways and Biological Relevance

The therapeutic effects of pyrazole derivatives often stem from their ability to modulate specific biological signaling pathways. A prime example is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[5][21]

Celecoxib and the COX-2 Pathway: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[21][22] Celecoxib selectively binds to and inhibits COX-2, reducing the production of inflammatory prostaglandins without significantly affecting COX-1, which is involved in protecting the stomach lining.[22] This selectivity reduces the gastrointestinal side effects common to non-selective NSAIDs.[5]

Recent studies have also uncovered COX-2-independent pathways for Celecoxib. It can induce antioxidant and anti-inflammatory genes in vascular endothelium through a novel pathway involving mitochondrial reactive oxygen species (mROS), AMP-activated protein kinase (AMPK), CREB, and Nrf2.[23]

Diagrams and Workflows

Logical Flow of Pyrazole Synthesis Strategies

The following diagram illustrates the primary synthetic routes leading to the pyrazole core.

Caption: Primary synthetic pathways to the pyrazole scaffold.

General Experimental Workflow for Pyrazole Synthesis

This diagram outlines a typical workflow from reaction setup to final product characterization.

Caption: Standard laboratory workflow for pyrazole synthesis.

Celecoxib's COX-2 Independent Signaling Pathway

This diagram illustrates the recently discovered cytoprotective pathway activated by Celecoxib in endothelial cells.

Caption: COX-2 independent cytoprotective pathway of Celecoxib.

Conclusion

The synthesis of pyrazole derivatives is a rich and well-established field, yet it continues to evolve with the advent of greener, more efficient methodologies like multicomponent and catalyzed reactions. The Knorr synthesis and its variations remain the cornerstone of pyrazole construction, offering reliability and versatility. For researchers and drug development professionals, a thorough understanding of these synthetic routes, coupled with insights into the biological pathways these molecules modulate, is essential for designing the next generation of pyrazole-based therapeutics. The protocols and data summarized herein provide a solid foundation for practical application and further innovation in this critical area of medicinal chemistry.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. longdom.org [longdom.org]

- 12. ijirt.org [ijirt.org]

- 13. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 15. mdpi.com [mdpi.com]

- 16. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemhelpasap.com [chemhelpasap.com]

- 19. m.youtube.com [m.youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. news-medical.net [news-medical.net]

- 22. ClinPGx [clinpgx.org]

- 23. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Safety and Handling of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). While it is compiled from various safety resources, a specific, comprehensive SDS for 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride (CAS No. 113100-61-1) was not publicly available at the time of writing. The information provided is based on the general properties of acyl chlorides and safety data for structurally similar pyrazole compounds. All personnel handling this chemical should consult the official SDS provided by the supplier and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is a heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. Its structure combines a pyrazole ring, a known pharmacophore, with a reactive acyl chloride functional group. This reactivity, while synthetically useful, also necessitates stringent safety and handling precautions to mitigate potential hazards. This guide provides a detailed overview of the known and anticipated safety considerations, handling protocols, and emergency procedures for this compound.

Hazard Identification and Classification

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B or 2 | H314: Causes severe skin burns and eye damage, or H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 or 2A | H318: Causes serious eye damage, or H319: Causes serious eye irritation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Specific Target Organ Toxicity - Single Exposure (Respiratory) | Category 3 | H335: May cause respiratory irritation |

Note: These classifications are inferred from safety data for similar pyrazole derivatives and the general reactivity of acyl chlorides.[1][2][3][4][5][6]

Key Hazards:

-

Corrosive: As an acyl chloride, it is expected to be highly corrosive to skin, eyes, and mucous membranes.[1][7]

-

Moisture Sensitive: Reacts violently with water and moisture to produce hydrochloric acid (HCl) gas, which is also corrosive and toxic.[7][8]

-

Respiratory Irritant: Inhalation of dust or vapors may cause severe respiratory tract irritation.[1][2][5]

Quantitative Safety Data

Specific quantitative toxicity data, such as LD50 or LC50 values for this compound, are not available in the public domain. Occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for this compound. In the absence of specific data, it must be handled with a high degree of caution, assuming high toxicity.

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical. The following table summarizes the recommended PPE.

Table 2: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and corrosive vapors. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the corrosive material. |

| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit may be necessary. | Protects against skin exposure and potential splashes. |

| Respiratory Protection | Use only in a certified chemical fume hood. If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is required. | Prevents inhalation of corrosive and irritating dust or vapors. |

Safe Handling Protocol

-

Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Have an appropriate fire extinguisher (dry chemical or CO2) readily accessible.[8]

-

An emergency eyewash station and safety shower must be in close proximity and tested.

-

All necessary PPE should be inspected and worn correctly before handling the chemical.

-

-

Handling:

-

Handle this compound exclusively within a chemical fume hood to minimize inhalation exposure.[7]

-

As it is moisture-sensitive, use in a dry environment and with dry equipment. Consider working under an inert atmosphere (e.g., nitrogen or argon) for prolonged procedures.

-

Avoid creating dust. If the compound is a solid, handle it gently.

-

Use non-sparking tools and equipment.[8]

-

Ground and bond metal containers during transfer to prevent static discharge.[8]

-

-

Storage:

-

Store in a tightly sealed container, preferably the original manufacturer's container.

-

Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][8]

-

Store away from incompatible materials such as water, alcohols, amines, and strong bases.[7][8] A corrosives cabinet is recommended.

-

Consider storing inside a secondary container with a desiccant.

-

Spill and Emergency Procedures

-

Small Spills:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth. DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [8]

-

Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Ventilate the area and decontaminate the spill site.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact your institution's emergency response team.

-

Prevent entry into the affected area.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

-

Visualizations

The following diagrams illustrate key safety workflows and chemical relationships relevant to the handling of this compound.

Caption: Safe handling workflow for hazardous chemicals.

Caption: Incompatibility of acyl chlorides.

References

- 1. nbinno.com [nbinno.com]

- 2. angenechemical.com [angenechemical.com]

- 3. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. biosynth.com [biosynth.com]

- 6. fishersci.es [fishersci.es]

- 7. nj.gov [nj.gov]

- 8. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]

The Genesis of a Heterocyclic Powerhouse: An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of pyrazole chemistry is a compelling narrative of serendipitous discovery, methodical investigation, and profound impact on science and medicine. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has become a cornerstone in the development of a vast array of pharmaceuticals, agrochemicals, and materials. This technical guide delves into the seminal discoveries that first brought pyrazoles to light, provides detailed experimental protocols from foundational publications, and explores the intricate signaling pathways through which these compounds exert their powerful biological effects.

The Dawn of Pyrazole Chemistry: The Knorr Synthesis

The journey into the world of pyrazole-based compounds began in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][2] While attempting to synthesize quinoline derivatives, Knorr unexpectedly discovered a new class of compounds. His foundational work, the Knorr pyrazole synthesis, involves the condensation of a β-ketoester with a hydrazine derivative.[1][2] This reaction, elegant in its simplicity and remarkable in its versatility, remains a fundamental method for constructing the pyrazole ring to this day.[3]

The first pyrazole derivative synthesized by Knorr was 1-phenyl-3-methyl-5-pyrazolone, a precursor to the first commercially successful synthetic drug, Antipyrine (phenazone).[4][5] This discovery marked a pivotal moment in medicinal chemistry, demonstrating that synthetic molecules could possess potent therapeutic properties.

Experimental Protocols: A Glimpse into Knorr's Laboratory

To truly appreciate the dawn of pyrazole chemistry, it is essential to examine the experimental methodologies of the time. The following protocol is a detailed reconstruction of Ludwig Knorr's original 1883 synthesis of 1-phenyl-3-methyl-5-pyrazolone, supplemented with details from modern interpretations to ensure clarity and reproducibility.

Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883)

-

Reactants:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

-

Procedure:

-

In a suitable reaction vessel, phenylhydrazine and ethyl acetoacetate are combined. The original publication mentions an exothermic reaction upon mixing.[4][6]

-

The mixture is heated, leading to the formation of an oily condensation product and the elimination of water.[4][6]

-

Continued heating of the oily intermediate results in intramolecular cyclization and the elimination of ethanol, yielding the crude pyrazolone product.[4][6]

-

Upon cooling, the crude product solidifies and can be collected.[4][6]

-

Modern protocols specify recrystallization from a suitable solvent, such as ethanol, to obtain the purified 1-phenyl-3-methyl-5-pyrazolone.[7]

-

A Modernized Knorr-Type Synthesis of a Pyrazolone

The following is a more detailed protocol for a similar Knorr-type reaction, providing specific quantities and conditions that are often omitted in historical papers.[8]

-

Reactants and Reagents:

-

Ethyl benzoylacetate (3 mmol)

-

Hydrazine hydrate (6 mmol)

-

1-Propanol (3 mL)

-

Glacial acetic acid (3 drops)

-

-

Procedure:

-

Combine ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial.

-

Add 1-propanol and glacial acetic acid to the mixture.

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for one hour.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

-

Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with stirring.

-

Allow the mixture to cool slowly to room temperature while stirring to facilitate precipitation.

-

Collect the solid product by filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of water and allow it to air dry.

-

Determine the mass of the product to calculate the percent yield and measure its melting point.

-

| Compound | Reactants | Reaction Conditions | Yield | Melting Point (°C) | Reference |

| 1-Phenyl-3-methyl-5-pyrazolone | Phenylhydrazine, Ethyl acetoacetate | Heating | Not explicitly stated in original paper | 127 | [4][9] |

| 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | Ethyl benzoylacetate, Hydrazine hydrate | 100°C, 1 hour, Acetic acid catalyst | High | Not specified | [8] |

| 1,3,5-substituted pyrazoles | Phenylhydrazone, Ethyl acetoacetate | nano-ZnO catalyst, room temperature | 95% | Not specified | [1] |

Table 1: Quantitative Data for Selected Knorr Pyrazole Syntheses.

Alternative Historical Routes to the Pyrazole Core

While the Knorr synthesis was the first and remains the most prominent method for pyrazole synthesis, other important historical methods were developed that expanded the toolkit of the organic chemist.

The Pechmann Pyrazole Synthesis

In 1898, the German chemist Hans von Pechmann discovered another route to the parent pyrazole ring.[2][10] The Pechmann pyrazole synthesis involves the 1,3-dipolar cycloaddition of diazomethane with acetylene.[2][11] This method, while historically significant, is less commonly used today due to the hazardous nature of diazomethane.

The Pharmacological Era: Pyrazole-Based Compounds as Drugs

The initial discovery of the antipyretic properties of antipyrine opened the floodgates for the exploration of pyrazole derivatives as therapeutic agents.[5] Over the following century, a vast number of pyrazole-containing drugs have been developed, targeting a wide range of diseases. These compounds have found applications as anti-inflammatory agents, analgesics, anticancer drugs, and treatments for erectile dysfunction, among others.[12][13]

Signaling Pathways of Key Pyrazole-Based Drugs

The efficacy of pyrazole-based drugs stems from their ability to interact with specific biological targets and modulate key signaling pathways. The following sections detail the mechanisms of action for three prominent examples.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[14] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[14] By selectively targeting COX-2 over the related COX-1 enzyme, celecoxib reduces the gastrointestinal side effects associated with traditional NSAIDs.[14]

Sildenafil: A Phosphodiesterase-5 Inhibitor

Sildenafil (Viagra®) is a widely known pyrazole-based drug used to treat erectile dysfunction.[15] Its mechanism of action involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP).[15] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. cGMP leads to smooth muscle relaxation and increased blood flow. By inhibiting PDE5, sildenafil allows cGMP to accumulate, thereby enhancing and prolonging the physiological response to sexual stimulation.[15]

Ruxolitinib: A JAK-STAT Pathway Inhibitor

Ruxolitinib (Jakafi®) is a pyrazole-based drug used to treat myelofibrosis and other myeloproliferative neoplasms. It functions as an inhibitor of the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK2. These enzymes are crucial components of the JAK-STAT signaling pathway, which is activated by cytokines and growth factors and plays a key role in cell proliferation and inflammation. By inhibiting JAK1 and JAK2, ruxolitinib disrupts this signaling cascade, leading to reduced cell proliferation and a decrease in inflammatory responses.

Conclusion

From a fortuitous laboratory observation to a cornerstone of modern medicinal chemistry, the journey of pyrazole-based compounds is a testament to the power of chemical synthesis and the intricate relationship between molecular structure and biological function. The foundational work of pioneers like Ludwig Knorr not only unveiled a new class of heterocyclic compounds but also laid the groundwork for the development of countless life-changing medicines. As researchers continue to explore the vast chemical space of pyrazole derivatives, the legacy of this remarkable scaffold is certain to endure, leading to new discoveries and therapeutic breakthroughs for generations to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 9. Knorr Pyrazole Synthesis [drugfuture.com]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. genericday.com [genericday.com]

- 13. droracle.ai [droracle.ai]

- 14. PathWhiz [pathbank.org]

- 15. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies on the electronic structure of pyrazole compounds

An In-depth Technical Guide to Theoretical Studies on the Electronic Structure of Pyrazole Compounds

Introduction

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, forms the structural core of a vast array of molecules with significant applications in pharmacology, agrochemicals, and materials science.[1][2][3] The diverse biological activities of pyrazole derivatives—including anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties—are intrinsically linked to their electronic structure.[1][4][5] Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for elucidating the electronic properties, reactivity, and stability of these compounds, thereby accelerating the design and development of new drugs and materials.[6][7]

This technical guide provides an in-depth overview of the theoretical methods used to study the electronic structure of pyrazole compounds. It details the computational protocols, key electronic descriptors, and their correlation with the functional properties of these molecules, offering valuable insights for researchers, scientists, and drug development professionals.

Theoretical Methodologies: A Protocol for Electronic Structure Calculation

The predominant computational method for investigating the electronic structure of pyrazole derivatives is Density Functional Theory (DFT).[8][9] This approach offers a favorable balance between computational cost and accuracy for medium to large-sized organic molecules.[7] Ab initio methods are also employed for higher accuracy calculations on smaller systems.[10]

Detailed Computational Protocol (DFT)

A typical workflow for the computational analysis of a pyrazole derivative involves geometry optimization, frequency analysis, and the calculation of various electronic properties. The following protocol is a synthesis of methodologies reported in the literature.[1][7][11]

-

Molecular Structure Input : The initial 3D structure of the pyrazole derivative is drawn using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization :

-

Objective : To find the lowest energy conformation of the molecule on the potential energy surface.

-

Method : DFT is the most common method.[11]

-

Functional : The B3LYP (Becke's three-parameter hybrid exchange functional with Lee-Yang-Parr correlation functional) is widely used and has been shown to provide reliable results for organic molecules.[1][7] Other functionals like ωB97X-D may also be used for improved accuracy.[11]

-

Basis Set : The 6-31G(d,p) or 6-311+G(d,p) basis sets are frequently employed, providing a good compromise between accuracy and computational demand.[4][5][12]

-

Software : Gaussian (versions 03, 09, 16) is the most commonly cited software package.[7][11][13]

-

-

Vibrational Frequency Calculation :

-

Objective : To confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict theoretical vibrational spectra (IR, Raman).[7][12]

-

Methodology : This is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)) as the geometry optimization.[7] A strong correlation between theoretical and experimental spectra helps validate the computational model.[14]

-

-

Electronic Property Calculation :

-

Objective : To compute key descriptors of the electronic structure.

-

Calculations Performed : Single-point energy calculations on the optimized geometry are used to determine:

-

Excited States : For studying UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) calculations are performed.[8]

-

Key Electronic Structure Properties and Their Significance

The electronic properties derived from quantum chemical calculations provide a deep understanding of a molecule's reactivity, stability, and potential biological interactions.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transport properties and chemical reactivity of a molecule.[15][18]

-

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

-

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity.[18] A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[6] Conversely, a small energy gap implies higher reactivity.[19]

Table 1: Frontier Molecular Orbital Energies of Selected Pyrazole Derivatives

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | - | - | 4.458 | [6] |

| Pyrazole-Hydrazone Derivative (L1) | DFT | - | - | 4.38 | [18] |

| Pyrazole-Hydrazone Derivative (L2) | DFT | - | - | 5.75 | [18] |

| 2-[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline (4d) | B3LYP/6-311+G(d,p) | -5.79 | -1.55 | 4.24 | [4] |

| Pyranopyrazole Derivative (PP1) | B3LYP/6-31++G(d,p) | -5.92 | -1.18 | 4.74 | [12] |

| Pyranopyrazole Derivative (PP2) | B3LYP/6-31++G(d,p) | -6.11 | -1.53 | 4.58 |[12] |

Note: Direct HOMO/LUMO energy values were not available in all cited abstracts.

Atomic Charge Distribution

Understanding the distribution of electron density across a molecule is key to identifying its reactive sites. Mulliken Population Analysis and Natural Population Analysis (NPA) are common methods to calculate the partial atomic charges on each atom.[16][20]

-

Significance : Atoms with more negative charges are typically sites for electrophilic attack, as they can donate electron density.[21] Conversely, atoms with positive charges are susceptible to nucleophilic attack.[21] This information is vital for predicting intermolecular interactions, such as hydrogen bonding and coordination with metal ions in biological systems.[14]

Table 2: Example Mulliken Atomic Charges on Pyrazole Ring Atoms

| Atom | Charge (a.u.) | Analysis |

|---|---|---|

| N1 | -0.25 | The nitrogen atoms typically carry a negative charge, making them potential sites for electrophilic attack or hydrogen bonding.[3][21] |

| N2 | -0.15 | The N2 nitrogen also shows a negative charge, contributing to the electron-rich nature of this part of the ring.[3] |

| C3 | +0.20 | The C3 and C5 positions often have lower electron density, making them susceptible to nucleophilic attack.[3] |

| C4 | -0.10 | The C4 position can have a higher electron density, making it a potential site for electrophilic substitution.[3] |

| C5 | +0.18 | Similar to C3, the C5 position is often electron-deficient.[3] |

Note: These are representative values. Actual charges vary significantly based on the substituents attached to the pyrazole ring.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides a clear and intuitive guide to a molecule's reactive behavior.[9][17]

-

Interpretation :

-

Red Regions (Negative Potential) : Indicate areas rich in electrons, which are favorable sites for electrophilic attack. These are often located around electronegative atoms like nitrogen and oxygen.

-

Blue Regions (Positive Potential) : Indicate areas with a deficiency of electrons, which are favorable sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to heteroatoms.

-

Green Regions (Near-Zero Potential) : Represent areas of neutral potential.

-

Global Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule.[4][5]

-

Chemical Hardness (η) : η ≈ (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to a change in its electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

-

Chemical Potential (μ) : μ ≈ (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from a system.

-

Electronegativity (χ) : χ = -μ. It is the power of an atom or molecule to attract electrons.

-

Electrophilicity Index (ω) : ω = μ² / (2η). This index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electron acceptor.

These descriptors are invaluable in Quantitative Structure-Activity Relationship (QSAR) studies to correlate electronic structure with biological activity.[22]

Table 3: Global Reactivity Descriptors for a Pyrazole Derivative

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.79 | Indicates electron-donating capability. |

| ELUMO | -1.55 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.24 | Relates to chemical stability and reactivity.[4] |

| Chemical Hardness (η) | 2.12 | Measures resistance to charge transfer.[4] |

| Electronegativity (χ) | 3.67 | Measures electron-attracting power.[4] |

| Electrophilicity (ω) | 3.17 | Quantifies the capacity to accept electrons.[4] |

Data for compound 4d from Ref.[4]

Visualization of Computational Workflow and Concepts

Diagrams created using Graphviz help to visualize the logical flow of theoretical studies and the relationships between different electronic properties and their applications.

References

- 1. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fcs.wum.edu.pk [fcs.wum.edu.pk]

- 13. Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.aip.org [pubs.aip.org]

- 18. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. irjweb.com [irjweb.com]

- 22. researchgate.net [researchgate.net]

The Pharmacological Potential of 1,3-Dimethyl-1H-pyrazole-4-carbonyl Chloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Derivatives stemming from the 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride core are of particular interest, demonstrating a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action associated with these derivatives, with a focus on their potential as anticancer, antimicrobial, and kinase-inhibiting agents.

Synthetic Pathways and Methodologies

The primary route to synthesizing diverse derivatives from this compound involves its reaction with various nucleophiles. The high reactivity of the acyl chloride group facilitates the formation of amides, esters, and other related compounds under relatively mild conditions.

A common synthetic strategy involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield the key intermediate, this compound. This intermediate is typically not isolated but is used in situ for subsequent reactions.

General Experimental Protocol: Synthesis of Pyrazole Carboxamides

A solution of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in an appropriate solvent (e.g., dichloromethane, THF) is treated with a chlorinating agent like thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[3] The reaction mixture is typically stirred at room temperature or heated to ensure complete formation of the acid chloride. After removing excess chlorinating agent, a solution of the desired amine and a base (e.g., triethylamine, pyridine) in a suitable solvent is added. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The final product is then isolated and purified using standard techniques such as extraction, washing, and column chromatography.[4]

Anticancer and Antiproliferative Activities

Derivatives of the pyrazole scaffold are extensively studied for their potential as anticancer agents, targeting various mechanisms within cancer cells.[5][6] Research has shown that specific substitutions on the pyrazole ring can lead to potent antiproliferative effects against a range of human cancer cell lines.

Many pyrazole derivatives function as kinase inhibitors, targeting enzymes like Aurora kinases, which are crucial for cell cycle progression.[7][8] For example, a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives were evaluated for their antiproliferative activity and Aurora-A kinase inhibition.[7]

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| 5b | K562 (Leukemia) | GI₅₀ | 0.021 µM | [1] |

| 5b | A549 (Lung) | GI₅₀ | 0.69 µM | [1] |

| 10e (N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative) | HCT116 (Colon) | IC₅₀ | 0.39 µM | [7] |

| 10e (N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative) | MCF-7 (Breast) | IC₅₀ | 0.46 µM | [7] |

| 10e (N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative) | Aurora-A Kinase | IC₅₀ | 0.16 µM | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The antiproliferative activity of pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay.[1]

-

Cell Seeding: Human cancer cells (e.g., HCT116, MCF-7, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) is then determined from the dose-response curve.

Antimicrobial and Antifungal Activities

The pyrazole scaffold is a key component in many agents developed to combat bacterial and fungal infections.[2][4][9][10] Carboxamide derivatives, in particular, have shown significant promise. Their mechanism often involves the disruption of essential cellular processes in microorganisms.

Quantitative Data: Antimicrobial Activity

| Compound ID | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 3 | E. coli | MIC | 0.25 | [11] |

| 4 | S. epidermidis | MIC | 0.25 | [11] |

| 6g | S. aureus 4220 | MIC | 1 | [12] |

| 6l | E. coli 1924 | MIC | 2 | [12] |

| 7l | C. albicans 7535 | MIC | 1 | [12] |

| 9c-7 | R. solani | IC₅₀ | 0.013 | [13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness and is often determined using the broth microdilution method.[4]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.

-

Serial Dilution: The synthesized pyrazole compounds are serially diluted in the broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agrochemical Applications: Fungicides and Nematicides

Beyond pharmaceuticals, pyrazole carboxamides are vital in agriculture, primarily as fungicides.[3][14] These compounds often act as succinate dehydrogenase inhibitors (SDHIs).[3][15] By inhibiting the succinate dehydrogenase enzyme in the mitochondrial electron transport chain, they disrupt cellular respiration and energy production in fungi, leading to their death. Some derivatives have also demonstrated promising nematocidal activity against pests like M. incognita.[14]

References

- 1. mdpi.com [mdpi.com]

- 2. meddocsonline.org [meddocsonline.org]

- 3. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives | MDPI [mdpi.com]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride as a versatile reagent in organic synthesis. It is a valuable building block for the creation of diverse molecular architectures, particularly in the fields of medicinal chemistry and agrochemistry.

Introduction

This compound is a reactive acyl chloride derivative of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. Its utility in organic synthesis stems from the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent for a wide range of nucleophiles. This reactivity allows for the straightforward introduction of the 1,3-dimethylpyrazole-4-carboxamide or carboxylate moiety into target molecules. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, including anti-inflammatory agents and fungicides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 113100-61-1 |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| Appearance | Solid |

| Solubility | Soluble in acetone, insoluble in water.[1] |

| Storage | Store at 2-8°C.[1] |

Applications in Organic Synthesis

The primary application of this compound is as an acylating agent for the synthesis of amides and esters. These reactions typically proceed with high efficiency under mild conditions.

The reaction of this compound with primary or secondary amines affords the corresponding N-substituted pyrazole carboxamides. These compounds are of significant interest due to their prevalence in bioactive molecules.

-

Fungicides: Many commercial fungicides are pyrazole carboxamides that act as succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the mitochondrial electron transport chain in fungi, leading to cell death.

-

Anti-inflammatory Agents: The pyrazole core is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.

Esterification can be achieved by reacting this compound with various alcohols. The resulting pyrazole carboxylates also serve as important intermediates in the synthesis of more complex molecules.

Experimental Protocols

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid.

Reaction Scheme:

Caption: Synthesis of the acyl chloride.

Materials:

-

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.

-

Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. The reaction can be performed neat or in an anhydrous solvent like toluene.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be used in the next step without further purification.

This protocol outlines a general method for the acylation of amines.

Experimental Workflow:

Caption: Amide synthesis workflow.

Materials:

-

This compound

-

Primary or secondary amine

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Ice-water bath

-

Magnetic stirrer

-

Standard laboratory glassware for reaction and workup

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.0 eq) in anhydrous THF.

-

Cool the solution in an ice-water bath to 0-5°C.

-

To the cooled solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting crude product is then purified by silica gel column chromatography to afford the pure N-substituted-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Quantitative Data for Representative Amide Syntheses:

| Amine Substrate | Product | Yield (%) |

| 4-Hydroxybenzylamine | 1,3-Dimethyl-N-(4-hydroxybenzyl)-1H-pyrazole-4-carboxamide | 80.5 |

| 2-Amino-1,3,4-thiadiazole | 1,3-Dimethyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide | 57.2 |

| 2-Amino-5-ethyl-1,3,4-thiadiazole | 1,3-Dimethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide | 68.3 |

This protocol provides a general method for the synthesis of pyrazole esters.

Reaction Scheme:

Caption: General ester synthesis.

Materials:

-

This compound

-

Alcohol (R-OH)

-

Pyridine (as a base)

-

Anhydrous solvent (e.g., Dichloromethane or THF)

-

Magnetic stirrer

-

Standard laboratory glassware for reaction and workup

Procedure:

-

In a round-bottom flask, dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in an anhydrous solvent.

-

To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude ester can be purified by column chromatography or recrystallization.

Quantitative Data for a Representative Ester Synthesis:

| Alcohol Substrate | Product | Yield (%) |

| 5-Methylisoxazol-3-ol | 5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate | 54.7 |

Biological Significance and Signaling Pathways

Pyrazole carboxamides derived from this compound are potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration and energy production in fungi, leading to their death. This makes these compounds effective fungicides in agriculture.

Caption: SDH inhibition pathway.

Certain pyrazole derivatives exhibit selective inhibition of the COX-2 enzyme, which is involved in the inflammatory response. COX-2 converts arachidonic acid to prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-2, these compounds can reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Caption: COX-2 inhibition pathway.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily form amides and esters provides a straightforward route to a wide array of pyrazole-containing compounds with significant potential in the development of new pharmaceuticals and agrochemicals. The protocols and data presented herein offer a comprehensive guide for researchers in these fields.

References

Application Notes and Protocols for Amide Synthesis using 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of amides utilizing 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride as a key reagent. Amide bond formation is a cornerstone of medicinal chemistry and drug development. The use of pyrazole-based acylating agents offers a versatile and efficient method for the preparation of a wide array of amide derivatives. This protocol is based on the principles of the Schotten-Baumann reaction, a well-established method for the acylation of amines. While specific quantitative data for a wide range of substrates is not extensively available in the public domain, this protocol provides a robust starting point for the synthesis and exploration of novel amide compounds.

Introduction

The pyrazole moiety is a prominent scaffold in a multitude of biologically active compounds. Consequently, the synthesis of pyrazole carboxamides is of significant interest in the development of new therapeutic agents. This compound is a reactive acyl chloride that can be effectively coupled with a variety of primary and secondary amines to form the corresponding amides. The general reaction scheme is depicted below:

Reaction Scheme:

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of solvent and reaction conditions can be adapted to the specific properties of the amine substrate.

Data Presentation

Due to the limited availability of specific examples in the literature for this particular acyl chloride, a comprehensive table of quantitative data with a wide variety of amines cannot be provided. However, based on general procedures for similar pyrazole acyl chlorides, the following table illustrates the expected outcomes with representative amine substrates under the conditions outlined in the experimental protocol. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields for their specific substrates.

| Amine Substrate (Example) | Product Name (Example) | Solvent (Example) | Base (Example) | Reaction Time (h) (Example) | Yield (%) (Anticipated) |

| Aniline | N-phenyl-1,3-dimethyl-1H-pyrazole-4-carboxamide | Dichloromethane (DCM) | Triethylamine (TEA) | 4-6 | 80-95 |

| Benzylamine | N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide | Dichloromethane (DCM) | Triethylamine (TEA) | 4-6 | 85-98 |

| Morpholine | (1,3-Dimethyl-1H-pyrazol-4-yl)(morpholino)methanone | Dichloromethane (DCM) | Triethylamine (TEA) | 4-6 | 80-95 |

| 4-Fluoroaniline | N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | Dichloromethane (DCM) | Triethylamine (TEA) | 4-6 | 75-90 |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of amides using this compound.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of amine).

-

Addition of Base: Add triethylamine (1.2 equivalents) to the amine solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: While stirring, slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution. The addition should be done dropwise to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude amide can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of amides using this compound.

Caption: Workflow for amide synthesis.

Signaling Pathway (General Representation of Amide Formation)

This diagram illustrates the logical relationship in the formation of an amide from an acyl chloride and an amine.

Caption: Amide formation pathway.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

This compound is a reactive acyl chloride and is likely corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Triethylamine and other organic bases are flammable and have strong odors. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The protocol described provides a reliable method for the synthesis of a variety of amides using this compound. This procedure is adaptable and can be optimized for different amine substrates. The resulting pyrazole carboxamides can serve as valuable building blocks for the discovery of new chemical entities with potential applications in drug development and other scientific research areas.

Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride as a Building Block for Fungicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride is a key intermediate in the synthesis of a significant class of modern fungicides. Derivatives of this scaffold, particularly the pyrazole carboxamides, have demonstrated potent and broad-spectrum fungicidal activity. Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical mode of action in disrupting the fungal respiratory chain. This document provides detailed protocols for the synthesis of the carbonyl chloride precursor and its subsequent conversion into fungicidally active pyrazole carboxamides, along with a summary of their biological activity and mechanism of action.

I. Synthesis of this compound

The synthesis of the title building block is typically achieved in a two-step process starting from the corresponding carboxylic acid.

Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

This protocol is based on the cyclization of a substituted acetoacetate derivative with methylhydrazine.

Materials:

-

Ethyl acetoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

40% Methylhydrazine aqueous solution

-

Sodium hydroxide

-

Hydrochloric acid (15%)

-

Toluene

-

Ethanol

Procedure:

-

Synthesis of Intermediate A: In a reaction vessel, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a mass ratio of approximately 6:9:9. Heat the mixture to initiate the condensation reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cyclization Reaction: Once the formation of the intermediate is complete, cool the reaction mixture. In a separate vessel, prepare a solution of 40% methylhydrazine aqueous solution and a catalytic amount of sodium hydroxide. Add the crude intermediate from the previous step to this solution. The mass ratio of the methylhydrazine solution to sodium hydroxide to the intermediate should be approximately 5:0.3:9. Stir the reaction mixture at room temperature.

-

Hydrolysis and Acidification: After the cyclization is complete (monitored by TLC), add a solution of sodium hydroxide to hydrolyze the ester. Following complete hydrolysis, carefully acidify the reaction mixture with 15% hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.